1-ethyl-4-iodo-1H-pyrazol-5-amine
Description
1-Ethyl-4-iodo-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by an ethyl group at position 1, an iodine atom at position 4, and an amine group at position 5. Pyrazole scaffolds are widely utilized in medicinal chemistry and material science due to their versatile reactivity and ability to act as ligands or intermediates.
Properties
CAS No. |
1247944-28-0 |
|---|---|
Molecular Formula |
C5H8IN3 |
Molecular Weight |
237 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs iodine (1.1 equivalents) and potassium carbonate (K₂CO₃, 1.5 equivalents) in ethanol at 50°C, with tert-butyl hydroperoxide (TBHP) as the oxidant. The base facilitates deprotonation, while TBHP promotes single-electron transfer (SET), generating a radical intermediate that reacts with iodine to form the iodo-substituted product.
-
Combine 1-ethyl-1H-pyrazol-5-amine (1 mmol), I₂ (1.1 mmol), K₂CO₃ (1.5 mmol), and ethanol (3 mL).
-
Add TBHP (70% aqueous solution, 2.0 mmol) and stir at 50°C for 3 hours.
-
Purify via column chromatography (petroleum ether/ethyl acetate, 10:1) to isolate 1-ethyl-4-iodo-1H-pyrazol-5-amine in 86% yield.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 50°C |
| Reaction Time | 3 hours |
| Yield | 86% |
Alkylation of 4-Iodo-1H-Pyrazol-5-Amine
Introducing the ethyl group at the 1-position can be achieved via alkylation of 4-iodo-1H-pyrazol-5-amine. This method adapts conditions from pyrazole hydroxymethylation patents.
Ethylation Using Ethyl Halides
Reacting 4-iodo-1H-pyrazol-5-amine with ethyl iodide (C₂H₅I) in dimethylformamide (DMF) at room temperature in the presence of K₂CO₃ (2.0 equivalents) provides the ethylated product.
-
Dissolve 4-iodo-1H-pyrazol-5-amine (1 mmol) in DMF (2 mL).
-
Add ethyl iodide (1.2 mmol) and K₂CO₃ (2 mmol).
-
Stir at 25°C for 12 hours.
-
Extract with ethyl acetate, wash with brine, and purify via vacuum distillation.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 25°C |
| Yield | 75–84% |
Alternative Alkylation Agents
Diethyl sulfate [(C₂H₅)₂SO₄] in water or ethanol at 40–50°C offers a safer alternative to ethyl iodide, albeit with slightly lower yields (70–78%).
Cyclization Strategies for Pyrazole Core Formation
Constructing the pyrazole ring with pre-installed substituents avoids multi-step functionalization. Cyclization of hydrazines with β-keto esters or nitriles is a common approach.
Hydrazine and β-Keto Ester Cyclization
Reacting ethyl 3-aminocrotonate with hydrazine hydrate in refluxing ethanol forms the pyrazole core, which is subsequently iodinated and ethylated.
Example Procedure :
-
Heat ethyl 3-aminocrotonate (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol under reflux for 6 hours.
-
Ethylate via the method in Section 2.1.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 62–68% |
| Purification | Column chromatography |
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
Copper(I)-ligand systems (e.g., CuI/1,10-phenanthroline) reduce side reactions in iodination, though their necessity depends on the substrate.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-4-iodo-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is investigated for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares 1-ethyl-4-iodo-1H-pyrazol-5-amine with key analogs, emphasizing substituent positions and molecular properties:
Key Comparative Insights
- Iodine vs. Alkyl/Aryl Groups: The iodine atom in this compound increases molecular weight and polarizability compared to analogs like 1-ethyl-1H-pyrazol-5-amine. This heavy atom may facilitate crystallographic studies (via anomalous scattering) or serve as a reactive site in Suzuki-Miyaura couplings .
- Positional Isomerism : 4-Ethyl-1H-pyrazol-3-amine demonstrates how substituent position alters electronic properties. The 4-iodo group in the target compound may sterically hinder nucleophilic attacks at position 4, unlike the 3-amine isomer.
- Aromatic vs.
- Heterocyclic Modifications : The pyridinyl ethyl group in 1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine introduces basicity and metal-coordination capability, a feature absent in the iodine-substituted target.
Physicochemical and Reactivity Profiles
- Solubility : The iodine atom likely reduces aqueous solubility compared to methoxy or amine-substituted analogs, increasing lipophilicity.
- Thermal Stability : Bulky substituents like iodine could lower melting points compared to smaller groups (e.g., methyl in 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine ).
Q & A
Q. What is the molecular structure and key functional groups of 1-ethyl-4-iodo-1H-pyrazol-5-amine?
The compound features a pyrazole ring substituted with an ethyl group at position 1, an iodine atom at position 4, and an amine group at position 5. Its molecular formula is C₅H₈IN₃ (IUPAC name: this compound), with a molecular weight of 223.02 g/mol . The iodine atom at position 4 is a critical site for electrophilic substitution or cross-coupling reactions, while the amine group enables hydrogen bonding and derivatization.
Q. Key structural data :
| Property | Value/Description | Source |
|---|---|---|
| SMILES | CCN1C=C(C(=N1)N)I | PubChem |
| InChI Key | FXVKMQDLYRBZPP-UHFFFAOYSA-N | PubChem |
Q. What are common synthetic routes for this compound?
Synthesis typically involves iodination of pre-functionalized pyrazole precursors . A validated method includes:
Preparation of 1-ethyl-1H-pyrazol-5-amine via alkylation of pyrazole derivatives.
Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., in acetic acid at 60–80°C).
Purification via column chromatography or recrystallization.
Q. Optimization Tips :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to prevent over-iodination.
For analogs, yields range from 65–75% under optimized conditions .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The iodine atom at position 4 enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). For example:
- Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/H₂O at 80°C yields biaryl derivatives.
- Mechanistic insight : The C–I bond’s polarization enhances oxidative addition efficiency.
Q. Data Contradictions :
- Some studies report reduced reactivity due to steric hindrance from the ethyl group . Mitigation strategies include using bulkier ligands (e.g., XPhos) to stabilize the Pd intermediate.
Q. What analytical techniques validate the structure and purity of this compound?
| Technique | Key Data Points | Application |
|---|---|---|
| ¹H NMR | δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 4.02 (q, J=7.2 Hz, 2H, NCH₂), δ 6.15 (s, 1H, pyrazole H) | Confirms ethyl and pyrazole ring substitution |
| LC-MS | m/z 223.02 [M+H]⁺ | Purity assessment and fragmentation analysis |
| X-ray Crystallography | Crystallizes in monoclinic system (space group P2₁/c) | Absolute configuration determination |
Q. How can computational methods predict biological activity?
Molecular docking (e.g., AutoDock Vina) and QSAR modeling are used to predict interactions with biological targets like kinases or GPCRs. For example:
- Docking studies suggest high affinity for tyrosine kinase inhibitors due to hydrogen bonding between the amine group and ATP-binding pockets .
- ADMET predictions : Moderate logP (~2.1) indicates balanced solubility and permeability.
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Varied assay conditions (e.g., cell line specificity, concentration ranges).
- Impurity profiles (e.g., unreacted iodine or byproducts).
Q. Methodological Solutions :
Standardize assays using ATCC cell lines and include positive controls (e.g., doxorubicin for cytotoxicity).
Characterize batches via HPLC-MS to ensure >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
